molecular formula C11H17N3O B1612406 N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946690-90-0

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Cat. No. B1612406
M. Wt: 207.27 g/mol
InChI Key: IBGAKHZETFCTLJ-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide (7.0 g, 19.5 mmol) was dissolved in ethyl acetate and 10% Pd/C (500 mg) was added. The reaction was placed on a Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight. Following purging with N2 the reaction solution was passed through a celite plug to afford analytically pure N1-(3-amino-4-methylphenyl)-N2,N2-dimethylglycinamide (6.0 g, 29.0 mmol, 98% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.96 (s, 3 H), 2.24 (s, 6 H), 2.97 (s, 2 H), 4.79 (s, 2 H), 6.63 (dd, J=8.05, 2.01 Hz, 1 H), 6.78 (d, J=8.05 Hz, 1 H), 6.96 (d, J=2.01 Hz, 1 H), 9.24 (s, 1 H).
Name
N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)=[O:5]>C(OCC)(=O)C.[Pd]>[NH2:14][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[CH2:3][N:2]([CH3:17])[CH3:1])[CH:12]=[CH:11][C:10]=1[CH3:13]

Inputs

Step One
Name
N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide
Quantity
7 g
Type
reactant
Smiles
CN(CC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 50 psi of H2 gas overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Following purging with N2 the reaction solution

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29 mmol
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 148.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.